1-Chloro-2-(chloromethyl)pent-4-en-2-ol
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Overview
Description
1-Chloro-2-(chloromethyl)pent-4-en-2-ol is an organic compound with a unique structure that includes both chlorine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)pent-4-en-2-ol typically involves the chlorination of pent-4-en-2-ol. This can be achieved through the reaction of pent-4-en-2-ol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chloromethyl)pent-4-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-Chloro-2-(chloromethyl)pent-4-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chloromethyl)pent-4-en-2-ol involves its interaction with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make the compound versatile in its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(chloromethyl)cyclohexane
- 1-Chloro-2-(chloromethyl)benzene
- 1-Chloro-2-(chloromethyl)propane
Uniqueness
1-Chloro-2-(chloromethyl)pent-4-en-2-ol is unique due to the presence of both chlorine and hydroxyl groups on a pentene backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61077-70-1 |
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Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)pent-4-en-2-ol |
InChI |
InChI=1S/C6H10Cl2O/c1-2-3-6(9,4-7)5-8/h2,9H,1,3-5H2 |
InChI Key |
IOLLMIDHZKDBDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCl)(CCl)O |
Origin of Product |
United States |
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